![molecular formula C22H18N2O6 B4006917 2-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 3-nitrobenzoate](/img/structure/B4006917.png)
2-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 3-nitrobenzoate
Overview
Description
2-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 3-nitrobenzoate is a useful research compound. Its molecular formula is C22H18N2O6 and its molecular weight is 406.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 3-nitrobenzoate is 406.11648630 g/mol and the complexity rating of the compound is 759. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 3-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 3-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reaction Mechanisms
Isoxazole Synthesis : The catalytic condensation of primary nitro compounds with terminal acetylenes using a copper/base catalytic system facilitates the synthesis of isoxazoles. This method underscores the utility of nitro compounds and acetylenes in generating heterocyclic structures, which are pivotal in pharmaceutical chemistry and materials science (Baglieri et al., 2016).
Reaction Dynamics of Nitrobenzoxazoles : The reactivity of nitrobenzoxazoles with nucleophiles, leading to ring-opening products or vicarious nucleophilic substitution (VNS), exemplifies the complexity and versatility of nitroaromatic compounds in organic synthesis. These findings provide insight into the manipulation of nitro compounds for the development of novel organic molecules (Mąkosza & Stalewski, 1995).
Molecular Structure and Properties
Hydrogen-Bonded Networks : The study of hydrogen-bonded structures in derivatives of nitrobenzoates reveals intricate molecular arrangements that can impact material properties. Understanding these interactions is crucial for designing compounds with desired physical and chemical characteristics (Portilla et al., 2007).
Polymorphism and Drug Design
NO-Releasing Derivatives : The polymorphism study of NCX4016, a nitrooxy-derivative of aspirin, highlights the significance of solid-state forms in the pharmacological efficacy and stability of drug compounds. Such research is essential for optimizing drug formulations and understanding drug behavior in physiological conditions (Foppoli et al., 2004).
properties
IUPAC Name |
[2-(4-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] 3-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O6/c1-13-6-4-9-16-19(13)21(26)23(20(16)25)17-10-2-3-11-18(17)30-22(27)14-7-5-8-15(12-14)24(28)29/h2-8,10-13,16,19H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNQRPOBVCDZRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CCC2C1C(=O)N(C2=O)C3=CC=CC=C3OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.